molecular formula C13H13NO4S B1352938 4-Formyl-1-methylpyridinium benzenesulfonate CAS No. 82228-89-5

4-Formyl-1-methylpyridinium benzenesulfonate

Cat. No.: B1352938
CAS No.: 82228-89-5
M. Wt: 279.31 g/mol
InChI Key: HSVLGIFAXFDLMU-UHFFFAOYSA-M
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Description

4-Formyl-1-methylpyridinium benzenesulfonate is a pyridinium salt widely used in organic synthesis. It is particularly known for its role in converting primary amines into carbonyl compounds such as aldehydes and ketones. This compound is valued for its mild reaction conditions, making it suitable for compounds with sensitive functional groups .

Biochemical Analysis

Biochemical Properties

4-Formyl-1-methylpyridinium benzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with primary amines to facilitate their conversion into aldehydes and ketones . This interaction is crucial for the synthesis of complex molecules such as tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and Galipea alkaloids . The nature of these interactions involves the formation of a stable intermediate that allows for the efficient transformation of the amine group into a carbonyl group.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable intermediate with primary amines . This intermediate facilitates the conversion of the amine group into a carbonyl group, which is a critical step in the synthesis of various organic compounds. The compound’s ability to form this intermediate is due to its unique chemical structure, which allows for efficient binding and transformation of the amine group.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to be stable under mild reaction conditions, which makes it suitable for use in various synthetic applications

Metabolic Pathways

This compound is involved in metabolic pathways that convert primary amines to carbonyl compounds . This process involves the interaction with enzymes and cofactors that facilitate the transformation of the amine group into a carbonyl group. The compound’s role in these pathways is crucial for the synthesis of various organic molecules.

Preparation Methods

4-Formyl-1-methylpyridinium benzenesulfonate can be synthesized through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid. The reaction typically occurs under mild conditions, ensuring the preservation of sensitive functional groups . Industrial production methods are similar, often involving large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

4-Formyl-1-methylpyridinium benzenesulfonate primarily undergoes substitution reactions. It is used to convert primary amines into aldehydes and ketones. The reaction conditions are mild, often involving the use of common reagents such as N,N-dimethylformamide and 1-methylpyridinium iodide . The major products formed from these reactions are carbonyl compounds, which are essential intermediates in various organic synthesis processes.

Scientific Research Applications

4-Formyl-1-methylpyridinium benzenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Formyl-1-methylpyridinium benzenesulfonate is unique due to its mild reaction conditions and high efficiency in converting primary amines to carbonyl compounds. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reaction conditions.

Properties

IUPAC Name

benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.C6H6O3S/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6/h2-6H,1H3;1-5H,(H,7,8,9)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLGIFAXFDLMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431258
Record name 4-Formyl-1-methylpyridinium benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82228-89-5
Record name Pyridinium, 4-formyl-1-methyl-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82228-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1-methylpyridinium benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-1-methylpyridinium benzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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